
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, is a boronic acid derivative with the molecular formula C7H11BO3. This compound is known for its unique structure, which includes a boronic acid group attached to a cyclopentenone ring. Boronic acids are widely used in organic chemistry due to their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method for preparing organoborane compounds, where a boron-hydrogen bond is added across an alkene or alkyne. This reaction is usually rapid and proceeds with high selectivity .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale hydroboration reactions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and choice of solvent, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronic esters .
Aplicaciones Científicas De Investigación
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, has several scientific research applications:
Mecanismo De Acción
The mechanism of action of boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The compound’s ability to participate in cross-coupling reactions is due to the presence of the boronic acid group, which facilitates the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another widely used boronic acid with similar reactivity but different structural properties.
Pinacol boronic esters: Boronic esters that are often used as protective groups in organic synthesis.
Uniqueness
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, is unique due to its cyclopentenone ring structure, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it valuable in specific applications where other boronic acids may not be suitable .
Propiedades
Número CAS |
887748-93-8 |
|---|---|
Fórmula molecular |
C7H11BO3 |
Peso molecular |
153.97 g/mol |
Nombre IUPAC |
(2,3-dimethyl-5-oxocyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C7H11BO3/c1-4-3-6(9)7(5(4)2)8(10)11/h4,10-11H,3H2,1-2H3 |
Clave InChI |
KHCFAFDFQHNESK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(CC1=O)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



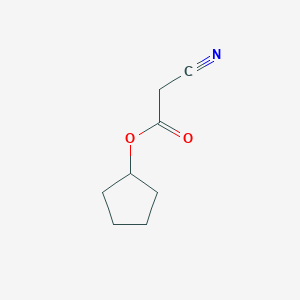
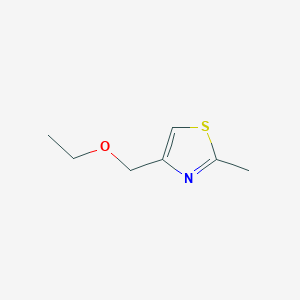
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)


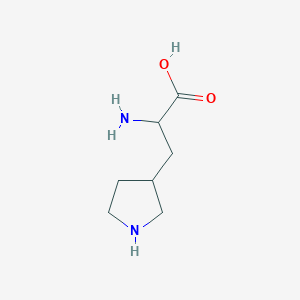
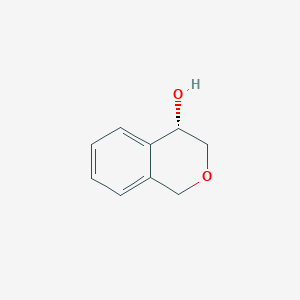
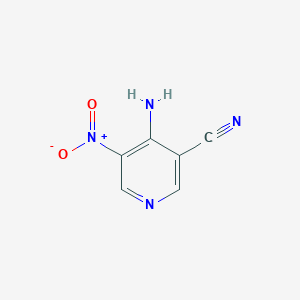

![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)
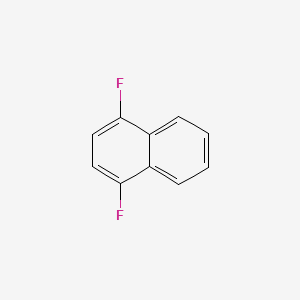
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
